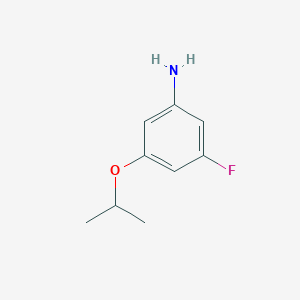

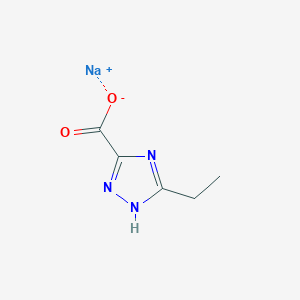

![molecular formula C19H23N5O2 B2964464 3-isobutyl-1-methyl-8-(m-tolyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione CAS No. 872840-11-4](/img/structure/B2964464.png)

3-isobutyl-1-methyl-8-(m-tolyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound contains several functional groups including an imidazo[2,1-f]purine ring, a tolyl group, and an isobutyl group. The tolyl group is a functional group related to toluene . They have the general formula CH3C6H4−R, where R is the rest of the molecule . The position of the methyl group and the R group on the aromatic ring can generate three possible structural isomers .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of the imidazo[2,1-f]purine ring, the tolyl group, and the isobutyl group. The tolyl group can exist in three possible structural isomers depending on the position of the methyl group .Chemical Reactions Analysis

The tolyl group in the compound can undergo various reactions. For example, tolyl groups can be included into compounds by Williamson etherification, using tolyl alcohols as reagents, or by C-C coupling reactions . Tolyl sulfonates are excellent leaving groups in nucleophilic substitutions .Applications De Recherche Scientifique

Synthesis and Properties

- Mesoionic purinone analogs, which are related to the compound , have been synthesized and studied for their tautomeric forms and reactions. These analogs undergo hydrolytic ring-opening reactions and 1,3-dipolar cycloaddition reactions (Coburn & Taylor, 1982).

Marine Natural Products

- Purine alkaloids with structures similar to the compound of interest have been isolated from marine organisms like the South China Sea gorgonian Subergorgia suberosa. These compounds have shown weak cytotoxicity toward human cancer cell lines (Qi, Zhang, & Huang, 2008).

Structural Analysis

- Research on structurally similar compounds, such as racemic imidazolidine diones, includes their synthesis, spectral analysis, and comparison between experimental and theoretical calculations. These studies help in understanding the molecular geometry and electronic spectrum of such compounds (Prasad et al., 2018).

Pharmaceutical Potential

- Imidazo[2,1-f]purine-2,4-dione derivatives have been synthesized and biologically evaluated for their activity at adenosine receptors, identifying potent and selective antagonists. This indicates potential pharmaceutical applications (Baraldi et al., 2005).

Antiviral Activity

- N-bridgehead guanine, guanosine, and guanosine monophosphate analogues of imidazo[1,2-a]-s-triazine have been synthesized and tested for antiviral activity against various viruses. This demonstrates the potential of these compounds in antiviral research (Kim et al., 1978).

Propriétés

IUPAC Name |

4-methyl-6-(3-methylphenyl)-2-(2-methylpropyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N5O2/c1-12(2)11-24-17(25)15-16(21(4)19(24)26)20-18-22(8-9-23(15)18)14-7-5-6-13(3)10-14/h5-7,10,12H,8-9,11H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKIWHMZLTFZQNG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2CCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

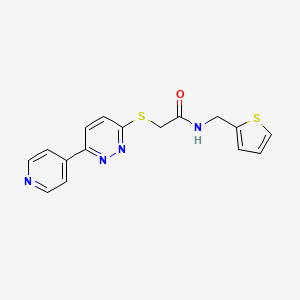

![N-[2-(1H-indol-3-yl)ethyl]-3-(4-isobutylphenyl)acrylamide](/img/structure/B2964381.png)

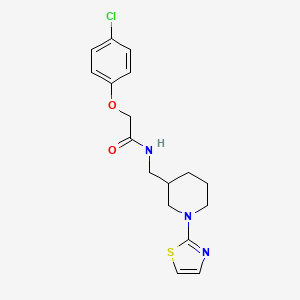

![2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid, 2-[(1R)-1-phenylethyl]-, ethyl ester, (1S,3S,4R)-](/img/structure/B2964387.png)

![2-[4-(Difluoromethoxy)phenyl]-4-(thiophen-2-yl)-2,3-dihydro-1,5-benzothiazepine](/img/structure/B2964388.png)

![3-(pyridin-2-ylmethyl)-1-(3-(trifluoromethyl)benzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2964392.png)

![2-[(prop-2-yn-1-yl)(2,2,2-trifluoroethyl)amino]-N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]acetamide](/img/structure/B2964393.png)

![4-[(Propylamino)methyl]phenol hydrochloride](/img/structure/B2964394.png)

![(E)-2-((4-(diethylamino)-2-hydroxybenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile](/img/structure/B2964398.png)